6-Chloroquinazoline: A Technical Guide for Advanced Drug Discovery
6-Chloroquinazoline: A Technical Guide for Advanced Drug Discovery
Foreword
The quinazoline scaffold stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds. Among its halogenated derivatives, 6-chloroquinazoline has emerged as a particularly valuable building block, underpinning the architecture of numerous therapeutic agents, most notably in the realm of oncology. This technical guide offers an in-depth exploration of 6-chloroquinazoline, from its fundamental chemical identity to its sophisticated applications in the design and development of targeted therapies. We will dissect its synthesis, reactivity, and the critical role it plays as a pharmacophore, providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage this versatile molecule in their pursuits.
Core Compound Identification and Properties
6-Chloroquinazoline is a heterocyclic aromatic compound featuring a pyrimidine ring fused to a benzene ring, with a chlorine atom substituted at the 6-position.
| Identifier | Value | Source |
| CAS Number | 700-78-7 | PubChem[1] |
| Molecular Formula | C₈H₅ClN₂ | PubChem[1] |
| IUPAC Name | 6-chloroquinazoline | PubChem[1] |
Physicochemical Properties
Experimental data for the parent 6-chloroquinazoline is not extensively documented in publicly available literature. The following table includes computed properties from reliable databases, which serve as a valuable estimation for experimental design. For comparative context, the experimental melting point of the isomeric 4-chloroquinazoline is also provided.
| Property | Value | Notes |
| Molecular Weight | 164.59 g/mol | Computed by PubChem[1] |
| Melting Point | 96-100 °C | Experimental, for the isomeric 4-chloroquinazoline |
| Boiling Point | Not available | - |
| Solubility | Soluble in many common organic solvents. | General observation for similar heterocyclic compounds. |
| XLogP3 | 1.6 | Computed by XLogP3 3.0[1] |
Spectroscopic Data
-
Mass Spectrometry: The mass spectrum of 6-chloroquinazoline shows a molecular ion peak (M+) at m/z 164, consistent with its molecular weight. The isotopic pattern of the molecular ion, with a peak at M+2 (m/z 166) of approximately one-third the intensity of the M+ peak, is characteristic of a monochlorinated compound.[1] Key fragments are observed at m/z 137 and 166.[1]
-
¹H NMR Spectroscopy: While a specific spectrum for 6-chloroquinazoline is not provided, the spectrum of the closely related quinazoline can be used as a reference. The protons on the quinazoline ring system typically appear in the aromatic region (δ 7.0-9.5 ppm). For 6-chloroquinazoline, one would expect to see distinct signals for the protons at the 2, 4, 5, 7, and 8 positions, with coupling patterns revealing their connectivity.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of 6-chloroquinazoline is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon bearing the chlorine atom (C-6) would exhibit a characteristic chemical shift, and the other carbons of the quinazoline core would resonate in the typical aromatic region. For reference, the ¹³C NMR spectrum of the related 6-chloroquinoline has been documented.[2]
Synthesis of 6-Chloroquinazoline
The synthesis of 6-chloroquinazoline is most effectively achieved through a two-step process, commencing with the formation of a quinazolinone intermediate via the Niementowski reaction, followed by a chlorination step.
Caption: Two-step synthesis of 6-Chloroquinazoline.
Experimental Protocol: Synthesis of 6-Chloro-4(3H)-quinazolinone
This protocol is adapted from the well-established Niementowski reaction for the synthesis of quinazolinones.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-chloroanthranilic acid (1 equivalent) and an excess of formamide (approximately 4 equivalents).
-
Heating: Heat the reaction mixture in a glycerin bath or a suitable heating mantle to 130-140°C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water with stirring.
-
Isolation: The product, 6-chloro-4(3H)-quinazolinone, will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure quinazolinone.
Experimental Protocol: Synthesis of 6-Chloroquinazoline
This procedure details the chlorination of the quinazolinone intermediate using phosphorus oxychloride.[4][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 6-chloro-4(3H)-quinazolinone (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, approximately 5-10 equivalents).
-
Heating: Heat the reaction mixture to reflux (approximately 105-110°C) for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.
-
Removal of Excess Reagent: After the reaction is complete, cool the mixture and carefully remove the excess POCl₃ under reduced pressure.
-
Work-up: Cautiously pour the cooled reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme care.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the pH is basic. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-chloroquinazoline. The product can be further purified by column chromatography on silica gel.
Chemical Reactivity and Mechanistic Insights
The reactivity of 6-chloroquinazoline is dominated by the electronic properties of the quinazoline ring system and the nature of the chloro substituent. The pyrimidine ring is electron-deficient, which makes the carbon atoms, particularly at the 2- and 4-positions, susceptible to nucleophilic attack. The chlorine atom at the 6-position is on the benzene ring and is less reactive towards nucleophilic aromatic substitution compared to a chlorine atom at the 2- or 4-position. However, it can readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of substituents at the 6-position, a key feature in the construction of libraries of compounds for structure-activity relationship (SAR) studies.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The 6-chloroquinazoline core is a prominent feature in a number of clinically successful kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[6] The dysregulation of EGFR signaling is a hallmark of many cancers, making it a critical target for therapeutic intervention.
The EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives
EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and undergoes autophosphorylation of its intracellular kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately drive cell proliferation, survival, and migration. Quinazoline-based inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of EGFR and subsequent activation of downstream signaling.
Caption: Simplified EGFR signaling pathway and the mechanism of action of quinazoline-based inhibitors.
Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of a 6-chloroquinazoline derivative against EGFR kinase activity using a continuous-read fluorescence-based assay.[7]
Caption: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant human EGFR kinase
-
Fluorescently labeled peptide substrate (e.g., Y12-Sox)
-
ATP solution
-
Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
Test compound (6-chloroquinazoline derivative) dissolved in DMSO
-
384-well microtiter plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare stocks of EGFR enzyme, peptide substrate, and ATP in the kinase reaction buffer at the desired concentrations.
-
Compound Dilution: Perform a serial dilution of the test compound in 50% DMSO.
-
Pre-incubation: In a 384-well plate, add a small volume (e.g., 0.5 µL) of the serially diluted compound or DMSO (for control) to wells containing the EGFR enzyme (e.g., 5 µL). Incubate at room temperature for 30 minutes.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate (e.g., 45 µL) to each well.
-
Signal Detection: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time (e.g., every 71 seconds for 30-120 minutes) at the appropriate excitation and emission wavelengths (e.g., λex 360 nm / λem 485 nm).
-
Data Analysis: Determine the initial reaction velocity from the linear portion of the fluorescence progress curves. Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.
Experimental Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. This protocol outlines the general procedure for evaluating the cytotoxic effects of a 6-chloroquinazoline derivative on cancer cells.[8][9][10]
Materials:
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium
-
96-well plates
-
Test compound (6-chloroquinazoline derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of the MTT solution to each well and incubate for an additional 1-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Safety and Handling
-
General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Toxicology: Chloroquinazolines are often classified as toxic if swallowed and may cause skin and eye irritation.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
6-Chloroquinazoline is a molecule of significant strategic importance in the field of drug discovery. Its straightforward synthesis and the versatility of its chemical functionalization, particularly at the 6-position, make it an ideal scaffold for the development of targeted therapeutics. The proven success of 6-chloroquinazoline-containing drugs, especially in the inhibition of EGFR kinase for cancer treatment, underscores its value as a pharmacophore. This guide has provided a comprehensive overview of the essential technical aspects of 6-chloroquinazoline, from its fundamental properties and synthesis to its application in biological assays. It is our hope that this information will serve as a valuable resource for scientists and researchers, empowering them to unlock the full potential of this remarkable heterocyclic compound in the ongoing quest for novel and effective medicines.
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